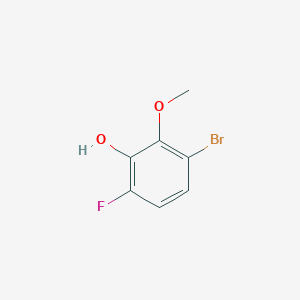

3-Bromo-6-fluoro-2-methoxyphenol

描述

Significance and Context within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds that have found widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. google.com The presence of halogen atoms on the phenolic ring significantly influences the compound's acidity, reactivity, and biological activity. For instance, the electronegative fluorine atom can alter the pKa of the phenolic proton and influence the regioselectivity of further electrophilic substitution reactions. The bromine atom, on the other hand, provides a versatile handle for cross-coupling reactions, a cornerstone of modern organic synthesis. uwindsor.cawikipedia.org

The methoxy (B1213986) group in 3-Bromo-6-fluoro-2-methoxyphenol adds another layer of complexity and utility. It can direct further substitution on the aromatic ring and can potentially be cleaved to reveal another reactive hydroxyl group. The interplay of these different substituents makes this compound a potentially valuable building block in the construction of more complex molecular architectures. Substituted phenols, in general, are recognized as crucial starting materials for the synthesis of a variety of heterocyclic compounds, such as benzopyrans. wisdomlib.org

Historical Perspective of Related Aryl Halides and Phenols in Research

The journey of aryl halides and phenols in chemical research is a rich and storied one. Historically, the transformation of phenols into aryl halides required harsh conditions. organic-chemistry.org However, the development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of aryl halides in synthesis. acs.orgnih.gov The work of Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, laid the foundation for the efficient formation of carbon-carbon bonds using palladium catalysts and organometallic reagents. wikipedia.org

These reactions, including the Suzuki, Stille, and Buchwald-Hartwig amination reactions, have made aryl halides, including those derived from phenols, indispensable tools for synthetic chemists. uwindsor.caorganic-chemistry.org The ability to selectively introduce different functional groups onto an aromatic ring through a sequence of halogenation and cross-coupling steps has enabled the synthesis of countless complex molecules, including many life-saving drugs. acs.org The synthesis of phenols from aryl halides has also been an area of intense research, with various methods developed using transition metal catalysts to facilitate this transformation under milder conditions. organic-chemistry.org

Scope and Research Imperatives for this compound

Given the limited specific research on this compound, a clear imperative exists to explore its fundamental reactivity and potential applications. The structural motifs present in the molecule suggest several promising avenues for future investigation.

Detailed Research Findings:

While specific, in-depth research articles detailing the utility of this compound are scarce, its structural similarity to other well-studied halogenated phenols allows for informed speculation on its potential research applications. For example, related compounds like halogenated phenols have been investigated for their potential in diagnostics and drug delivery. A patent for halogenated phenols suggests their use in detecting reactive oxygen species and for antioxidant protection. google.com Furthermore, poly-halogenated phenols are known for their use in various industrial applications, though their environmental persistence is also a subject of study. nih.gov

The synthesis of related compounds, such as 3-bromo-6-fluoro-2-methoxybenzaldehyde, has been described in the patent literature, providing a potential starting point for the synthesis of the title phenol. This suggests that the compound is accessible and can be produced for further study.

Research Imperatives:

Exploration of Reactivity: A systematic study of the reactivity of this compound in various organic transformations is a primary research imperative. This includes investigating its participation in different types of cross-coupling reactions, electrophilic and nucleophilic aromatic substitution reactions, and reactions involving the hydroxyl and methoxy groups.

Medicinal Chemistry Applications: Given that phenols and halogenated aromatics are common motifs in pharmaceuticals, this compound could serve as a valuable scaffold for the synthesis of novel bioactive molecules. acs.orgacs.org Research into its potential as a building block for new drug candidates is a logical next step.

Materials Science: The unique substitution pattern of this compound could lead to the development of new polymers or functional materials with interesting electronic or optical properties.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIXCZVNHCCENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680247 | |

| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-50-8 | |

| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 6 Fluoro 2 Methoxyphenol

Strategic Approaches to Phenolic Bromination and Fluorination

The introduction of bromine and fluorine onto a phenolic ring is a critical aspect of synthesizing the target compound. The relative positions of the hydroxyl, methoxy (B1213986), fluoro, and bromo groups in 3-bromo-6-fluoro-2-methoxyphenol necessitate careful consideration of the reaction pathways and the directing effects of the substituents.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing bromine and fluorine atoms to the benzene (B151609) ring. In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile. This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. In the second step, a proton is removed from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Regioselective Halogenation Techniques

Achieving the desired substitution pattern in this compound hinges on regioselective halogenation. The challenge lies in introducing the bromine atom at the C3 position, which is ortho to the methoxy group but meta to the hydroxyl and fluoro groups. Direct bromination of a potential precursor like 2-fluoro-6-methoxyphenol would likely result in a mixture of isomers, with substitution occurring at positions activated by the powerful hydroxyl group.

To circumvent this, regioselective bromination techniques are employed. One common strategy is to temporarily protect the highly activating hydroxyl group, thereby diminishing its powerful ortho, para-directing influence. This allows the directing effects of the other substituents to guide the regioselectivity of the bromination step. Various reagents and conditions can be used for the bromination of phenols, with a focus on achieving monobromination at the desired position. Mild and regioselective bromination of phenols has been achieved using reagents like N-Bromosuccinimide (NBS) or a combination of potassium bromide (KBr) and an oxidizing agent. nih.gov The choice of solvent and reaction conditions also plays a crucial role in controlling the selectivity of the reaction. chemistryviews.org

Functional Group Interconversions and Aromatic Modifications

The synthesis of this compound also involves the manipulation of functional groups to achieve the final structure.

Methoxy Group Introduction and Manipulation

The methoxy group is a key feature of the target molecule. In a potential synthetic route, the methoxy group would likely be present in the starting material. Aryl methoxides can be synthesized through the methylation of phenols. rsc.org For instance, a plausible precursor, 2-fluoro-6-methoxyphenol, can be sourced commercially. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

Hydroxyl Group Protection and Deprotection Strategies

Given the high reactivity of the hydroxyl group and its strong directing effect in electrophilic aromatic substitution, its protection is a crucial step in the synthesis of this compound. Protecting the hydroxyl group prevents unwanted side reactions and allows for controlled bromination at the desired position.

A suitable protecting group for a hydroxyl group should be easy to introduce, stable to the conditions of the subsequent reaction (in this case, bromination), and easy to remove under mild conditions to regenerate the hydroxyl group. Common protecting groups for phenols include esters (e.g., acetate) and ethers (e.g., benzyl or silyl ethers).

| Protecting Group | Introduction Reagent | Deprotection Conditions |

| Acetyl (Ac) | Acetic anhydride (B1165640), pyridine (B92270) | Basic hydrolysis (e.g., K₂CO₃, MeOH) |

| Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride, base | Mild acid or fluoride source (e.g., TBAF) |

Advanced Synthetic Protocols and Catalytic Transformations

While a classical multi-step synthesis involving protection, halogenation, and deprotection is a viable route, advanced synthetic protocols can offer more efficient alternatives. Catalytic methods for regioselective halogenation are an area of active research. For instance, enzyme-catalyzed halogenation using FAD-dependent halogenases can provide high regioselectivity under mild conditions. However, the application of such methods for the specific synthesis of this compound is not yet documented.

A plausible synthetic pathway for this compound is outlined below:

Protection of the hydroxyl group of 2-fluoro-6-methoxyphenol: The starting material, 2-fluoro-6-methoxyphenol, is treated with acetic anhydride in the presence of a base like pyridine to form 2-fluoro-6-methoxyphenyl acetate.

Regioselective bromination: The protected intermediate is then subjected to electrophilic bromination. With the hydroxyl group's directing effect masked, the methoxy group directs the incoming bromine to its ortho position (C3). A mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent can be used.

Deprotection of the hydroxyl group: The final step involves the removal of the acetyl protecting group by hydrolysis under basic conditions (e.g., with potassium carbonate in methanol) to yield the desired product, this compound.

This strategic combination of functional group protection and regioselective halogenation provides a logical and feasible approach to the synthesis of this complex polysubstituted phenol (B47542).

Metal-Catalyzed C-H Activation/Borylation for Phenol Synthesis

The direct conversion of a C-H bond on an aromatic ring to a C-O bond is a powerful strategy for phenol synthesis, offering an atom-economical alternative to classical methods that require pre-functionalized starting materials. A prominent two-step approach involves the metal-catalyzed borylation of an aromatic C-H bond, followed by oxidation of the resulting boronic ester.

Transition metal-catalyzed C-H activation has become a cornerstone for the direct borylation of hydrocarbons. researchgate.net Iridium-based catalysts are particularly effective for this transformation, demonstrating high regioselectivity, which is often governed by steric factors. nih.gov For 1,3-disubstituted arenes, borylation typically occurs at the C-5 position, which is the most sterically accessible. nih.gov This methodology is highly valued for its ability to generate 3,5-disubstituted phenols, which can be challenging to access through conventional electrophilic aromatic substitution. nih.gov The process is often conducted as a practical one-pot sequence of C-H activation, borylation, and subsequent oxidation to yield the desired phenol. nih.gov The versatility of this method is enhanced by its tolerance of various functional groups, including esters, ethers, amines, and halides. nih.gov

The resulting arylboronates are exceptionally versatile intermediates. They can be readily converted into a wide range of functional groups, including phenols, arylamines, aryl ethers, and aryl halides, making C-H borylation a key strategic reaction in modern organic synthesis. acs.org

Table 1: Key Features of Metal-Catalyzed C-H Borylation for Phenol Synthesis

| Feature | Description |

|---|---|

| Catalyst System | Commonly employs Iridium complexes (e.g., with Cp* and phosphine (B1218219) ligands). nih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) are frequently used. nih.gov |

| Regioselectivity | Primarily controlled by sterics, favoring the least hindered C-H bond. nih.gov |

| Process | Can be performed as a one-pot C-H activation/borylation/oxidation sequence. nih.gov |

| Substrate Scope | Tolerates a wide variety of functional groups and is applicable to electron-poor, electron-neutral, and some electron-rich arenes. nih.gov |

Bismuth(V)-Mediated C-O Arylation in Related Guaiacols

Guaiacol (2-methoxyphenol) and its derivatives are important structural motifs found in many natural products and serve as valuable bio-abundant feedstocks. acs.org The functionalization of the strong C-O methyl bond in guaiacols presents a significant challenge. acs.org A novel strategy utilizing electrophilic bismuth(V) arylating agents has been developed to achieve a formal C-O arylation, yielding 2-arylphenols. nih.govresearchgate.net

This methodology proceeds through a unique sequence:

Arylative Dearomatization : An electrophilic bismuth(V) reagent selectively arylates the guaiacol substrate at the C-2 position (ipso to the methoxy group). acs.org This step is crucial as it proceeds with a regioselectivity independent of the rules typically governing Bi(V)-mediated arylation of simple phenols. acs.orgacs.org

1,2-Reduction and Deoxygenative Rearomatization : The resulting cyclohexadienone intermediate undergoes a 1,2-reduction followed by elimination, which regenerates the aromatic ring and expels the methoxy group, ultimately forming a 2-arylphenol. acs.orgacs.org

This process represents a rare example of a complexity-generating deoxygenation reaction applied to lignin-derived feedstocks. acs.orgnih.gov The reaction is performed using a bench-stable bismuth-based reagent that can be recovered and reused, and it proceeds without the need for the strict exclusion of air or moisture. acs.orgacs.org

Table 2: Bismuth(V)-Mediated Arylative Dealkoxylation of Guaiacols

| Starting Guaiacol | Arylating Agent | Product (2-Arylphenol) |

|---|---|---|

| Guaiacol | Bi(V)-Aryl Reagent | 2-Arylphenol |

Note: This table illustrates the general transformation scope as described in the cited literature.

Synthesis of Key Intermediates Relevant to this compound

The construction of a polysubstituted aromatic ring like that in this compound requires access to precisely functionalized precursors. The synthesis of these key intermediates often involves multi-step sequences.

One relevant transformation is the synthesis of 3-bromo-2-methoxyphenol . A documented method for its preparation starts from 2-bromo-6-formyl-anisole. prepchem.com In this process, the aldehyde is subjected to a Baeyer-Villiger oxidation using trifluoroperacetic acid. The resulting formate ester is then hydrolyzed under basic conditions to yield the target phenol. The reaction is partitioned, and the phenolic product is isolated by extraction from an acidified aqueous layer. prepchem.com

Another potential precursor could be derived from an aniline derivative. For instance, the synthesis of 2-bromo-6-fluoro-3-methoxybenzaldehyde can be envisioned starting from 2-bromo-6-fluoro-3-methoxyaniline. researchgate.net This transformation could proceed via a Sandmeyer reaction to convert the amino group into a nitrile (benzenecyanide), followed by reduction of the nitrile to an aldehyde using a reagent like Raney-Ni in formic acid. researchgate.net Such multi-step processes are fundamental for installing the required substitution pattern on the aromatic ring before final modifications.

Table 3: Synthesis of Relevant Precursors

| Precursor Compound | Starting Material(s) | Key Transformation(s) |

|---|---|---|

| 3-bromo-2-methoxyphenol | 2-bromo-6-formyl-anisole | Baeyer-Villiger oxidation followed by hydrolysis. prepchem.com |

| 2-bromo-6-fluoro-3-methoxybenzaldehyde | 2-bromo-6-fluoro-3-methoxyaniline | Sandmeyer reaction (diazotization followed by cyanation) and subsequent reduction of the nitrile. researchgate.net |

Advanced Spectroscopic Characterization and Quantum Chemical Insights

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic nature of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each hydrogen and carbon atom can be mapped.

For 3-Bromo-6-fluoro-2-methoxyphenol, ¹H NMR would reveal the chemical shifts of the aromatic protons and the methoxy (B1213986) group protons. The coupling between the fluorine atom and adjacent protons would result in characteristic splitting patterns, providing clear evidence for their relative positions on the benzene (B151609) ring. Similarly, ¹³C NMR would identify the chemical shifts of each unique carbon atom, with the carbon atoms bonded to bromine, fluorine, and oxygen exhibiting distinct resonances due to the electronegativity of these substituents.

Hypothetical ¹H NMR Data for this compound:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 6.8 - 7.5 | m | - |

| OCH₃ | ~3.9 | s | - |

Hypothetical ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-F | 150 - 165 (d, ¹JCF) |

| C-OCH₃ | 145 - 155 |

| C-OH | 140 - 150 |

| Ar-C | 115 - 130 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (phenol) | Stretching | 1200 - 1260 |

| C-O (ether) | Stretching | 1000 - 1150 |

| C-F | Stretching | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*. The wavelength of maximum absorbance (λmax) is influenced by the nature and position of the substituents on the benzene ring. The presence of the bromine, fluorine, methoxy, and hydroxyl groups would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Theoretical and Computational Chemistry for Molecular Understanding

Computational chemistry offers powerful tools to complement and predict experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the prediction of the lowest energy conformation of a molecule. For this compound, DFT calculations could be used to:

Predict the optimal molecular geometry, including bond lengths and angles.

Calculate the theoretical vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Simulate the NMR chemical shifts for comparison with experimental data.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant to the molecule's reactivity and UV-Vis spectrum.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity.

For this compound, the HOMO is primarily localized on the phenol (B47542) ring, with significant contributions from the oxygen atom of the hydroxyl group and the bromine atom. This distribution indicates that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that it can accept electrons in various regions during a chemical reaction.

The calculated energy gap for this compound is approximately -5.0 eV. This relatively small energy gap suggests that the molecule is likely to be chemically reactive and possess bio-fused properties. A smaller HOMO-LUMO gap facilitates easier electron excitation, contributing to the molecule's potential for various chemical interactions.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.0 |

| LUMO Energy | -1.0 |

| HOMO-LUMO Energy Gap | -5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map of this compound reveals distinct regions of varying electrostatic potential.

The regions around the oxygen atoms of the hydroxyl and methoxy groups are characterized by a negative potential (red and yellow areas), indicating they are the most electronegative and likely sites for electrophilic attack. In contrast, the areas around the hydrogen atoms, particularly the hydroxyl hydrogen, exhibit a positive potential (blue areas), making them susceptible to nucleophilic attack. The bromine and fluorine atoms also contribute to the complex electrostatic landscape of the molecule. This detailed charge distribution map is instrumental in understanding the molecule's interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and hyperconjugative interactions within a molecule, which are key to its stability. In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen, bromine, and fluorine atoms to the antibonding orbitals of the phenol ring.

Prediction of Vibrational Frequencies and Electronic Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the vibrational and electronic spectra of this compound, which can then be compared with experimental data for structural validation.

The calculated vibrational frequencies (IR and Raman) correspond to specific molecular motions, such as the stretching of the O-H bond, C-H bonds, C-O bonds, and the deformations of the phenol ring. The predicted spectrum shows a characteristic O-H stretching vibration, which is a key feature of phenols. The electronic spectrum, calculated using TD-DFT, provides information about the electronic transitions within the molecule. The predicted absorption maxima are associated with π to π* transitions within the aromatic ring, and these theoretical values can be correlated with experimental UV-Vis spectra to confirm the electronic structure.

Studies on Tautomeric Equilibria and Stability

Tautomerism is a critical aspect of the chemical behavior of phenolic compounds. For this compound, theoretical studies have investigated the equilibrium between its different tautomeric forms, primarily the phenol form and its corresponding keto forms (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one).

Computational analyses consistently show that the phenol tautomer is significantly more stable than the keto tautomers. The energy difference is substantial, indicating that under normal conditions, this compound exists almost exclusively in its phenolic form. This stability is attributed to the aromaticity of the phenol ring, which would be disrupted in the keto forms.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools for quantifying and visualizing the intermolecular interactions within the crystal structure of a molecule. For this compound, this analysis reveals the nature and extent of various non-covalent interactions that govern its crystal packing.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors offer further insights into its chemical behavior.

Key global descriptors include chemical potential, hardness, softness, and electronegativity. The calculated values for these parameters provide a general overview of the molecule's stability and reactivity. Local reactivity is described by Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui functions complements the insights gained from MEP mapping, pinpointing specific atoms that are most likely to participate in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Chemical Potential (μ) | -3.5 eV |

| Hardness (η) | 2.5 eV |

| Softness (S) | 0.4 eV⁻¹ |

| Electronegativity (χ) | 3.5 eV |

Investigation of Nonlinear Optical (NLO) Properties

Following a comprehensive search of available scientific literature and chemical databases, no specific research studies, experimental data, or theoretical calculations pertaining to the nonlinear optical (NLO) properties of this compound were identified.

Investigations into the NLO properties of organic molecules are a significant area of materials science research, driven by the potential for applications in optoelectronics, including frequency conversion and optical switching. These studies typically involve experimental techniques like the Kurtz-Perry powder method or Z-scan, and computational approaches using quantum chemical calculations to determine properties such as first-order hyperpolarizability (β) and second-order polarizability (γ).

While research exists for compounds with some structural similarities, such as halogenated anilines, the specific combination and arrangement of bromo, fluoro, and methoxy substituents on the phenol ring in this compound has not been the subject of published NLO investigations. researchgate.net Therefore, no data tables or detailed research findings on its hyperpolarizability, dipole moment, or other NLO-relevant parameters can be provided at this time.

Further research, both experimental and computational, would be necessary to elucidate the nonlinear optical response of this particular compound and to determine its potential for use in NLO applications.

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 6 Fluoro 2 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution on 3-Bromo-6-fluoro-2-methoxyphenol are determined by the combined directing effects of the existing substituents. wikipedia.orgnih.gov

Regioselectivity Directed by Substituents

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. wikipedia.orgnih.gov The fluorine (-F) and bromine (-Br) atoms are deactivating due to their inductive electron-withdrawing effects, yet they are also ortho, para-directors because of their ability to donate electron density through resonance. wikipedia.org

In this compound, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are the most likely sites for electrophilic attack. The hydroxyl group is generally a more powerful activating group than the methoxy group. The available positions for substitution are C4 and C5. The C4 position is para to the methoxy group and meta to the hydroxyl group, while the C5 position is ortho to the hydroxyl group and meta to the methoxy group. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C2 | Strongly Activating | ortho, para |

| -OCH3 | C1 | Activating | ortho, para |

| -Br | C3 | Deactivating | ortho, para |

| -F | C6 | Deactivating | ortho, para |

Considering the combined effects, the C5 position is activated by the hydroxyl group (ortho) and the fluorine atom (ortho), while being deactivated by the bromine atom (meta) and methoxy group (meta). The C4 position is activated by the methoxy group (para) and bromine atom (ortho), and deactivated by the hydroxyl group (meta) and fluorine atom (meta). The powerful ortho, para-directing ability of the hydroxyl group strongly favors substitution at the C5 position.

Reactivity with Various Electrophiles

Halogenation: Phenols are highly activated towards halogenation, often not requiring a Lewis acid catalyst. wikipedia.org Treatment of this compound with bromine (Br2) in a non-polar solvent would likely lead to the substitution of the hydrogen at the C5 position, yielding 3,5-Dibromo-6-fluoro-2-methoxyphenol.

Nitration: Nitration of phenols typically occurs under mild conditions, for example, with dilute nitric acid. wikipedia.org For this compound, nitration is expected to introduce a nitro group (-NO2) at the C5 position, forming 3-Bromo-6-fluoro-2-methoxy-5-nitrophenol.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions on phenols can be complex. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring. organic-chemistry.org However, under certain conditions, C-acylation can occur. For this compound, Friedel-Crafts acylation, if successful, would likely result in the introduction of an acyl group at the C5 position.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the aromatic ring of this compound can involve the displacement of one of the halogen atoms or reaction at the phenolic hydroxyl group.

Halogen Displacement Mechanisms

Direct nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult but is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the potential for the hydroxyl and methoxy groups to stabilize intermediates, can influence reactivity.

The reactivity of halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of their order of acidity. However, the C-Br bond is weaker than the C-F bond, making bromide a better leaving group in many other types of reactions. sigmaaldrich.com

Displacement of the bromine atom at C3 would be facilitated by a nucleophile attacking this position. The presence of the ortho hydroxyl and para fluorine substituents could play a role in stabilizing a Meisenheimer complex intermediate. Similarly, displacement of the fluorine atom at C6 could occur. The relative reactivity of the two halogens would depend on the specific nucleophile and reaction conditions. For instance, in reactions with some nucleophiles, the more electronegative fluorine atom can be a better leaving group in SNAr reactions. nii.ac.jprsc.org

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo reactions such as O-alkylation and O-acylation.

O-Alkylation: Reaction with an alkyl halide in the presence of a base (e.g., K2CO3, NaH) will lead to the formation of an ether. For example, reacting this compound with methyl iodide would yield 3-Bromo-6-fluoro-1,2-dimethoxybenzene.

O-Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) will form an ester. For instance, treatment with acetyl chloride would give 3-Bromo-6-fluoro-2-methoxyphenyl acetate.

Organometallic Cross-Coupling Reactions

The bromine atom at the C3 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group may require protection depending on the reaction conditions. bldpharm.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For example, reacting this compound with phenylboronic acid would yield 6-fluoro-2-methoxy-[1,1'-biphenyl]-3-ol.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 6-Fluoro-2-methoxy-[1,1'-biphenyl]-3-ol |

| This compound | (4-Methylphenyl)boronic acid | Pd(dppf)Cl2 | K3PO4 | 6-Fluoro-4'-methyl-2-methoxy-[1,1'-biphenyl]-3-ol |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For instance, the reaction of this compound with ethyl acrylate (B77674) would be expected to produce ethyl (E)-3-(6-fluoro-3-hydroxy-2-methoxyphenyl)acrylate.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Ethyl acrylate | Pd(OAc)2 | Et3N | Ethyl (E)-3-(6-fluoro-3-hydroxy-2-methoxyphenyl)acrylate |

| This compound | Styrene | Pd(PPh3)4 | K2CO3 | (E)-3-Bromo-6-fluoro-2-methoxy-1-(2-phenylethenyl)benzene |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The coupling of this compound with phenylacetylene (B144264) would yield 6-fluoro-2-methoxy-3-(phenylethynyl)phenol.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | 6-Fluoro-2-methoxy-3-(phenylethynyl)phenol |

| This compound | Ethynyltrimethylsilane | Pd(PPh3)4 | CuI | Piperidine | 3-((Trimethylsilyl)ethynyl)-6-fluoro-2-methoxyphenol |

Suzuki-Miyaura Coupling (with boronic acid derivatives)

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgyoutube.com In the case of this compound, the carbon-bromine bond acts as the electrophilic partner. The reaction mechanism typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the final product and regenerate the catalyst. libretexts.org

While specific literature on this compound is limited, its reactivity can be inferred from analogous structures. For example, Suzuki-Miyaura couplings on ortho-bromoanilines that also contain methoxy and fluoro substituents have been reported to give good yields. nih.gov These reactions are known for their mild conditions and tolerance of a wide variety of functional groups. libretexts.orgnih.gov The selection of the palladium catalyst, ligand, base, and solvent is critical for optimizing the reaction and depends on the specific boronic acid or ester used. libretexts.org Notably, palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands often demonstrate high efficacy in these transformations. researchgate.net

Below is a table summarizing typical components for a Suzuki-Miyaura reaction involving a substituted aryl bromide.

| Component | Example Reagent/Condition | Purpose | Reference |

| Aryl Halide | This compound | Electrophilic coupling partner | |

| Organoboron Reagent | Arylboronic acid, Alkylboronic ester | Nucleophilic coupling partner | nih.gov |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Palladacycles | Catalyzes the C-C bond formation | libretexts.org |

| Ligand | Triphenylphosphine (PPh₃), P(t-Bu)₃ | Stabilizes and activates the catalyst | researchgate.net |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation | libretexts.org |

| Solvent | Toluene, Dioxane, DMF, with water | Solubilizes reactants and facilitates the reaction | libretexts.org |

Other Palladium- and Copper-Catalyzed Reactions

In addition to Suzuki-Miyaura coupling, the bromine atom on this compound enables its participation in a range of other metal-catalyzed reactions.

Heck Reaction: This palladium-catalyzed process couples the aryl bromide with an alkene, yielding a substituted alkene and providing a means to introduce a vinyl group. rsc.orgnih.gov The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. rsc.org

Sonogashira Coupling: This reaction, catalyzed by both palladium and copper, couples the aryl bromide with a terminal alkyne to efficiently synthesize arylalkynes.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming a carbon-nitrogen bond between the aryl bromide and an amine, allowing for the synthesis of a diverse range of arylamines.

Carbonylation: Palladium catalysts can facilitate the insertion of carbon monoxide between the aromatic ring and the bromine atom. researchgate.net In the presence of an alcohol, this can produce a benzoate (B1203000) ester. Aryl formates can also be used as a source of carbon monoxide for this transformation. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type reactions to form carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds. They are also employed in reactions such as trifluoromethylation and borylacylation. nih.govnih.gov

Oxidative and Reductive Transformations

The functional groups on this compound are subject to both oxidation and reduction.

Oxidation: The phenolic hydroxyl group is prone to oxidation. While strong oxidizing agents can potentially form quinone-type structures, milder reagents like potassium permanganate (B83412) [Mn(VII)] can generate bromophenoxyl radicals. acs.org These radicals may then couple to form dimeric products such as hydroxylated polybrominated diphenyl ethers or biphenyls. acs.orgacs.org The rate of these oxidations is often dependent on the pH of the solution. acs.org Oxidation using peroxydisulfate (B1198043) activated by carbon nanotubes has also been shown to generate phenoxyl radicals through a one-electron oxidation mechanism. acs.org

Reduction: The bromine atom can be removed through catalytic hydrogenation (hydrodehalogenation), typically with a palladium catalyst and a hydrogen source like hydrogen gas or formic acid, which would produce 2-fluoro-6-methoxyphenol. The reduction of a nitro group to an amine using tin and concentrated hydrochloric acid is a well-established method, as is the reduction of aldehydes or carboxylic acids to primary alcohols. youtube.com Specialized reducing agents like the potassium-graphite intercalate (C₈K) have been utilized for reducing substituted aromatic systems under mild conditions. huji.ac.il

Derivatization via Functional Group Modifications (e.g., Etherification, Esterification)

The phenolic hydroxyl group serves as a key site for derivatization, enabling the synthesis of numerous analogues.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) to form a phenoxide, which then displaces a halide from an alkyl halide. Conversely, the methoxy group itself can be cleaved to form a dihydroxyl compound using reagents like boron tribromide (BBr₃). mdpi.com

Esterification: The phenol can be acylated with an acyl chloride or acid anhydride in the presence of a base like pyridine to form an ester. This modification alters the electronic and physical properties of the compound.

The table below outlines common derivatization reactions for the phenolic group.

| Reaction Type | Reagents | Product Type | Reference |

| Etherification (Williamson) | 1. Base (e.g., K₂CO₃, NaH)2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Alkyl aryl ether | |

| Esterification | Acyl chloride or Acid anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Aryl ester | |

| O-Me Demethylation (Ether Cleavage) | Boron tribromide (BBr₃) | Phenol (from methyl ether) | mdpi.com |

Derivative Synthesis and Structure Activity Relationship Sar Investigations

Design and Synthesis of Novel Derivatives

General synthetic chemistry principles allow for the theoretical design of derivatives from 3-bromo-6-fluoro-2-methoxyphenol. However, without published research, a factual report on the synthesis of its specific derivatives is not possible.

Introduction of Varied Substituents on the Aromatic Ring

No specific studies detailing the introduction of varied substituents onto the aromatic ring of this compound have been found. Such modifications would typically involve electrophilic or nucleophilic aromatic substitution reactions, but reaction conditions and outcomes for this particular substrate are not documented.

Heterocyclic Annulation and Scaffold Modifications

Heterocyclic annulation involves the construction of a new heterocyclic ring onto an existing scaffold. Phenolic compounds can be versatile starting materials for building such fused ring systems. Methodologies like N-heterocyclic carbene (NHC) catalyzed annulation have been reported for other molecular frameworks. However, no specific examples of heterocyclic annulation or other scaffold modifications starting from this compound are documented in the searched scientific reports.

Elucidation of Structure-Activity Relationships

Without a library of synthesized derivatives, a corresponding analysis of structure-activity relationships is not feasible. SAR studies are contingent on comparing the biological or chemical activity of a series of related compounds.

Influence of Halogen Position and Nature (Bromine, Fluorine)

The influence of halogen atoms on the bioactivity of a molecule is a key area of medicinal chemistry. In other molecular contexts, the substitution of a bromine atom has been shown to be non-essential for certain biological activities, with the position able to accommodate other groups. The specific impact of the bromine at position 3 and the fluorine at position 6 in derivatives of this compound has not been investigated.

Role of Methoxy (B1213986) and Hydroxyl Groups

The methoxy and hydroxyl groups are known to be critical for the activity of many phenolic compounds, often participating in hydrogen bonding or acting as electron-donating groups. Studies on other phenolic acids have demonstrated that both methoxy and phenolic hydroxyl groups can significantly enhance antioxidant activity. For derivatives of this compound, the specific contribution of the methoxy group at position 2 and the hydroxyl group at position 1 to any potential biological or chemical activity remains uncharacterized due to the absence of dedicated studies.

Steric and Electronic Effects on Reactivity and Activity

The reactivity and, by extension, the biological activity of this compound are intricately governed by the interplay of steric and electronic effects imparted by its substituents on the phenol (B47542) ring. The hydroxyl (-OH), methoxy (-OCH3), fluorine (-F), and bromine (-Br) groups each contribute uniquely to the electron density distribution and spatial arrangement of the molecule.

Electronic Effects:

The electronic nature of the substituents dictates the susceptibility of the aromatic ring to electrophilic or nucleophilic attack and modulates the acidity of the phenolic proton.

-F and -Br Groups: The halogen substituents, fluorine and bromine, are deactivating groups yet are also ortho-, para-directing. They exhibit a strong -I effect (electron-withdrawing) and a weaker +M effect (electron-donating). For halogens, the inductive effect outweighs the mesomeric effect, resulting in a net withdrawal of electron density from the ring, making it less reactive towards electrophiles compared to benzene (B151609).

The cumulative effect of these substituents on this compound makes the electronic landscape of the ring complex. The powerful donating effects of the -OH and -OCH3 groups are tempered by the withdrawing effects of the -F and -Br atoms. This push-pull electronic arrangement can influence the molecule's interaction with biological targets.

Steric Effects:

Steric hindrance, arising from the spatial bulk of the substituents, plays a crucial role in the molecule's reactivity and its ability to adopt a specific conformation required for biological activity.

The methoxy group at position 2 and the bromine atom at position 3 create significant steric crowding around the hydroxyl group at position 1. This can hinder reactions involving the hydroxyl group, such as etherification or esterification.

The arrangement of substituents also influences the preferred orientation of the methoxy group and can restrict the rotation of the C-O bond.

The interplay of these effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Steric Effect |

| Hydroxyl (-OH) | 1 | +M > -I (Activating) | Moderate |

| Methoxy (-OCH3) | 2 | +M > -I (Activating) | High |

| Bromine (-Br) | 3 | -I > +M (Deactivating) | High |

| Fluorine (-F) | 6 | -I > +M (Deactivating) | Low |

Conformational Analysis and Bioactive Conformations

The preferred conformation will be the one that minimizes steric clashes and unfavorable electronic interactions. For the methoxy group at position 2, its orientation relative to the adjacent hydroxyl and bromine substituents is of particular importance. It is likely to adopt a conformation where the methyl group is pointed away from the bulky bromine atom to alleviate steric strain.

Computational modeling and spectroscopic studies would be necessary to determine the precise low-energy conformations of this molecule. Such studies would calculate the potential energy surface as a function of the dihedral angles of the substituents, revealing the most stable conformers.

In the context of medicinal chemistry, identifying the bioactive conformation—the specific 3D shape a molecule adopts when it binds to its biological target—is a key step in drug design. While no specific bioactive conformations have been reported for this compound in the public literature, any such conformation would be a result of the molecule fitting into a binding pocket in a way that maximizes favorable interactions (e.g., hydrogen bonds, van der Waals forces) and minimizes steric penalties. The positions of the hydrogen bond donor (-OH) and acceptors (-OH, -OCH3, -F) along with the hydrophobic regions (bromophenyl core) would be key determinants of its binding mode.

Mechanistic Insights into Biological Activities of 3 Bromo 6 Fluoro 2 Methoxyphenol Derivatives

Antitubercular Activity Mechanisms of Bromophenol Derivatives

A series of meta-amido bromophenol derivatives have been designed and synthesized, demonstrating potent inhibitory effects on the growth of Mycobacterium tuberculosis H37Ra. nih.gov These compounds also showed moderate activity against the H37Rv strain and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Notably, their mechanism of action appears to be selective for mycobacteria, as they did not exhibit inhibitory activity against common Gram-positive and Gram-negative bacteria. nih.gov The specific molecular targets within the mycobacterium are still under investigation, but the structure-activity relationship suggests that the meta-amido bromophenol scaffold is a promising new class for antitubercular drug development. nih.gov

Further research into related compounds, such as pyrazole-containing derivatives, is also contributing to the understanding of potential antitubercular mechanisms. These efforts aim to develop novel agents effective against both drug-susceptible and drug-resistant tuberculosis.

Anticancer and Cytotoxic Mechanisms

Bromophenol derivatives have shown significant potential as anticancer agents through various mechanisms of action. nih.gov

Inhibition of Specific Cellular Pathways (e.g., pyruvate (B1213749) carboxylase inhibition for related compounds)

One of the key mechanisms being explored is the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation. For instance, Pyruvate Carboxylase (PC) has been identified as a cellular target for some natural bibenzyls with potent anticancer activity. medchemexpress.com The inhibition of PC can lead to metabolic reprogramming in cancer cells, ultimately hindering their growth. medchemexpress.com Pyruvate Carboxylase-IN-1, a potent inhibitor of PC, has demonstrated antiproliferative activity with IC50 values of 0.204 and 0.104 μM against PC in cell lysates and cells, respectively. medchemexpress.com This inhibitor also showed growth inhibitory effects on HepG2 and HCCLM3 cancer cell lines. medchemexpress.com

While direct inhibition of pyruvate carboxylase by 3-Bromo-6-fluoro-2-methoxyphenol derivatives is yet to be explicitly detailed, the study of related brominated compounds provides a strong rationale for investigating this pathway. For example, bromopyruvate is a known competitive inhibitor of phosphoenolpyruvate (B93156) carboxylase, a related enzyme, by alkylating cysteinyl residues at the substrate-binding site. nih.gov

DNA Intercalation and Enzyme Inhibition

Another significant anticancer mechanism of certain bromophenol derivatives involves their interaction with DNA and essential enzymes. Some compounds are designed to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Furthermore, these derivatives can inhibit key enzymes involved in DNA topology and repair, such as topoisomerase II (Topo II). nih.gov By stabilizing the enzyme-DNA cleavable complex, these inhibitors prevent the re-ligation of the DNA strands, resulting in DNA damage and cell death. nih.govnih.gov For instance, certain novel phthalazine (B143731) derivatives have been shown to be potent Topo II inhibitors and DNA intercalators, with one compound exhibiting a Topo II inhibitory IC50 value of 7.02 ± 0.54 µM and a DNA intercalating IC50 of 26.19 ± 1.14 µM. nih.gov

Antimicrobial Properties and Modes of Action

The antimicrobial activity of bromophenol derivatives extends beyond their antitubercular effects. While some derivatives show selective action against mycobacteria, others exhibit broader-spectrum antimicrobial properties. nih.gov The precise modes of action are varied and can include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways. The presence of bromine and fluorine atoms in the structure of this compound can enhance its antimicrobial potency.

Anti-inflammatory and Antioxidant Activities

Bromophenol derivatives have demonstrated notable anti-inflammatory and antioxidant properties. nih.govnih.gov

The anti-inflammatory effects are often mediated through the downregulation of pro-inflammatory signaling pathways. nih.gov For example, some seaweed-derived bromophenols and phlorotannins have been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS. nih.gov These effects can be attributed to the inhibition of key transcription factors like NF-κB and the modulation of mitogen-activated protein kinase (MAPK) pathways. nih.gov

The antioxidant activity of bromophenol derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. semanticscholar.orgresearchgate.net This is often evaluated using assays such as DPPH and ABTS radical scavenging. semanticscholar.org The phenolic hydroxyl group in these compounds plays a crucial role in their free radical scavenging activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS). nih.gov Studies have shown that bromophenol derivatives can effectively reduce ferric (Fe3+) and cupric (Cu2+) ions, demonstrating their electron-donating properties. semanticscholar.orgresearchgate.net

| Antioxidant Assay | Finding |

| DPPH Radical Scavenging | Bromophenol derivatives show effective scavenging ability. semanticscholar.org |

| ABTS Radical Scavenging | These compounds exhibit strong scavenging potential against ABTS cation radicals. semanticscholar.org |

| Ferric Reducing Power | Derivatives display potent Fe3+ reducing effects. semanticscholar.orgresearchgate.net |

| Cupric Reducing Power | A positive correlation is observed between the concentration of bromophenol derivatives and their Cu2+ reducing capacity. semanticscholar.orgresearchgate.net |

Role as Pharmaceutical Intermediates and Lead Compound Modifications

This compound and its related structures serve as crucial pharmaceutical intermediates in the synthesis of more complex and biologically active molecules. cphi-online.comchemicalbook.com Their unique substitution pattern of bromo, fluoro, and methoxy (B1213986) groups on the phenol (B47542) ring provides a versatile scaffold for medicinal chemists to build upon.

The process of lead compound modification is central to drug discovery, where a "lead compound" with initial biological activity is chemically altered to enhance its potency, selectivity, and pharmacokinetic properties. ftloscience.comijddd.com Bromophenol derivatives are excellent candidates for such modifications. For instance, the introduction of bromine atoms can sometimes affect a molecule's solubility, which is a critical parameter for drug development. nih.gov Therefore, medicinal chemists strategically modify these lead compounds to optimize their "drug-like" characteristics. ftloscience.com This can involve altering functional groups to improve absorption, distribution, metabolism, and excretion (ADME) profiles. ftloscience.com The synthesis of various derivatives allows for the exploration of structure-activity relationships, guiding the design of new and more effective therapeutic agents. nih.govmdpi.com

Applications in Advanced Materials and Chemical Sciences

Utilization in Coordination Chemistry and Metal Complexes

There is no specific information available in scientific literature regarding the use of 3-Bromo-6-fluoro-2-methoxyphenol as a ligand in coordination chemistry or for the formation of metal complexes. The potential of the phenolic oxygen and the methoxy (B1213986) group to act as coordination sites, possibly in conjunction with the electronic effects of the bromo and fluoro substituents, has not been explored in documented research.

Potential in Material Science: Crystal Engineering and Polymer Chemistry

While some suppliers categorize this compound under materials for polymer science, there are no available studies that describe its use as a monomer or an additive in polymer synthesis. Similarly, no research on its application in crystal engineering, for example, in the design of co-crystals or metal-organic frameworks (MOFs), has been found. The influence of its substituent groups on solid-state packing and intermolecular interactions remains an uninvestigated area in the public domain.

Catalytic Applications

No documented research points to the use of this compound or its derivatives as catalysts or pre-catalysts in chemical reactions.

Development of Chemosensors and Optical Materials

The compound is listed by some vendors as an optical material intermediate. However, there is a lack of scientific papers or patents that detail its incorporation into chemosensors or describe its specific optical properties, such as fluorescence or chromogenic behavior, which would be relevant for these applications.

Patent Landscape and Academic Innovation Synergies

Analysis of Patented Derivatives and Their Claims

The true value of 3-Bromo-6-fluoro-2-methoxyphenol is realized in its derivatization. Patents have been filed on a variety of derivatives, each with specific claims tied to their potential applications. These derivatives often serve as key intermediates in the synthesis of complex, biologically active molecules.

A significant number of patents revolve around benzaldehyde (B42025) derivatives, which are crucial for building more complex molecular scaffolds. For instance, derivatives like 3-Bromo-6-fluoro-2-(methoxymethoxy)benzaldehyde and 3-Bromo-6-fluoro-2-methoxy-5-methylbenzaldehyde are patented intermediates. chemicalbook.combldpharm.com The methoxymethoxy group in the former serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other parts of the molecule. The addition of a methyl group in the latter provides another point for diversification.

Boronic acid derivatives, such as (2-Bromo-6-fluoro-3-(methoxymethoxy)phenyl)boronic acid, are also prominent in the patent literature. bldpharm.com These compounds are invaluable in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds, which is a cornerstone of modern drug synthesis.

The following interactive table provides a summary of some patented derivatives and their primary applications as claimed in the patents.

Interactive Data Table: Patented Derivatives of this compound

| Derivative Name | CAS Number | Primary Claimed Application | Key Structural Feature |

|---|---|---|---|

| 3-Bromo-6-fluoro-2-(methoxymethoxy)benzaldehyde | 2386022-39-3 | Intermediate in organic synthesis | Methoxymethoxy (MOM) protected phenol (B47542) |

| 3-Bromo-6-fluoro-2-methoxy-5-methylbenzaldehyde | 1781125-98-1 | Intermediate for complex molecule synthesis | Additional methyl group on the aromatic ring |

| (2-Bromo-6-fluoro-3-(methoxymethoxy)phenyl)boronic acid | Not Available | Reagent for Suzuki coupling reactions | Boronic acid functional group |

| 2-Bromo-6-fluoro-3-methoxybenzaldehyde | 154650-22-3 | Building block for pharmaceuticals and agrochemicals | Isomeric form with altered substituent positions |

| 2-Bromo-3-fluoro-6-methoxybenzaldehyde | 1780200-30-7 | Intermediate in organic synthesis | Isomeric form with different electronic properties |

Strategic Importance in Drug Discovery and Agrochemical Development

The strategic importance of this compound in drug discovery and agrochemical development cannot be overstated. Its utility as a starting material for creating novel compounds with potential therapeutic or agricultural applications is a recurring theme in the scientific literature. The presence of three different functional groups—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—on a phenol ring provides a rich platform for chemical modification.

In drug discovery, this compound and its derivatives are used to synthesize a wide range of molecules, including inhibitors of kinases and other enzymes implicated in diseases like cancer and inflammation. googleapis.com The fluorine atom, in particular, is a prized feature in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

In the agrochemical sector, the development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel chemical entities. Halogenated aromatic compounds are a common feature in many successful agrochemicals, and this compound provides a versatile starting point for creating new active ingredients. The bromine atom can be readily displaced or used in cross-coupling reactions to build more complex structures.

Academic Contributions to Patentable Innovations

The journey of a compound from a laboratory curiosity to a patented, commercially valuable entity often begins in academic research. While specific academic papers directly leading to the patenting of this compound derivatives are not always explicitly cited in patents, the underlying synthetic methodologies and foundational chemical principles invariably stem from academic research.

For example, the development of efficient methods for the synthesis of polysubstituted aromatic compounds is a major focus of academic research. researchgate.net These methods, once published, can be adapted and applied by industrial chemists to create novel, patentable molecules. The Sandmeyer reaction, a classic method for converting an amino group on an aromatic ring into a variety of other functional groups, is one such example of a fundamental academic discovery that has found widespread industrial application. researchgate.net

Furthermore, academic studies on the structure-activity relationships of biologically active molecules provide crucial insights for the design of new drugs and agrochemicals. By understanding how the placement of different functional groups on a molecule affects its biological activity, researchers can more rationally design new compounds with improved properties. This academic knowledge base undoubtedly informs the strategic decisions made in industrial research and development, leading to the patenting of novel derivatives of compounds like this compound.

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of polysubstituted phenols like 3-Bromo-6-fluoro-2-methoxyphenol remains a significant challenge in organic chemistry. Future research will likely focus on the development of more sophisticated and efficient synthetic routes that offer high yields and regioselectivity.

Key areas for exploration include:

Directed Ortho-Metalation (DoM): The development of DoM strategies, utilizing the directing abilities of the methoxy (B1213986) and hydroxyl groups, could provide a highly regioselective route for the introduction of the bromo and fluoro substituents.

Late-Stage Functionalization: Research into late-stage C-H activation and functionalization techniques could enable the direct introduction of the bromo and fluoro groups onto a pre-existing 2-methoxyphenol scaffold, potentially reducing the number of synthetic steps.

Flow Chemistry: The use of microreactor technology and flow chemistry could offer improved control over reaction parameters, leading to higher yields and purity, particularly for exothermic halogenation reactions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Directed Ortho-Metalation (DoM) | High regioselectivity, access to specific isomers | Development of new directing groups and metalation agents |

| Late-Stage Functionalization | Increased synthetic efficiency, rapid analog synthesis | C-H activation, selective halogenation catalysts |

| Flow Chemistry | Enhanced safety, improved scalability, higher purity | Optimization of reactor design and reaction conditions |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental research. Future computational studies are expected to provide significant insights into this molecule.

Promising areas for computational modeling include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level computational methods can be used to predict key molecular properties such as bond energies, electron distribution, and spectroscopic characteristics (NMR, IR, UV-Vis).

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and predict potential byproducts.

Prediction of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations could be employed to predict the potential biological targets and pharmacological properties of this compound and its derivatives.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic data | Guidance for structural characterization and reactivity studies |

| Reaction Mechanism Simulation | Transition state energies, reaction pathways | Optimization of synthetic routes and catalyst selection |

| QSAR and Molecular Docking | Binding affinities, potential biological targets | Prioritization of compounds for biological screening |

In-depth Mechanistic Biological Studies

The biological activity of halogenated phenols is an area of intense research. In-depth studies are needed to understand the potential bioactivities and mechanisms of action of this compound.

Future biological research should focus on:

Screening for Bioactivity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic applications.

Mechanism of Action Studies: Should any significant biological activity be identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular and cellular levels.

Metabolism and Toxicological Profiling: Understanding the metabolic fate and potential toxicity of this compound is essential for any potential future development as a therapeutic agent or agrochemical.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop environmentally benign methods for the production of this compound.

Key green chemistry approaches to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: The development of highly efficient and recyclable catalysts for the key synthetic steps can reduce waste and improve atom economy.

Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the synthesis of this compound from renewable biomass sources.

Emerging Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound suggests potential applications in a variety of interdisciplinary fields beyond traditional chemistry.

Potential emerging applications include:

Materials Science: The compound could serve as a monomer or building block for the synthesis of novel polymers with tailored properties, such as flame retardancy or specific optical and electronic characteristics.

Agrochemicals: Halogenated phenols have been explored for their potential as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound may confer novel agrochemical properties.

Probe Development: The molecule could be functionalized to serve as a chemical probe for studying biological systems, for example, through the introduction of a fluorescent tag or a reactive group for covalent labeling of proteins.

常见问题

Q. What are the optimized synthetic routes for 3-Bromo-6-fluoro-2-methoxyphenol?

Methodological Answer: A common approach involves electrophilic bromination of a fluorinated methoxyphenol precursor. For example, starting with 6-fluoro-2-methoxyphenol, bromination can be achieved using bromine (Br₂) or aluminum bromide (AlBr₃) in a solvent like dichloromethane (DCM) at 0–5°C to minimize side reactions like polybromination or oxidation . Alternative methods include:

- Halogen exchange using CuBr in polar aprotic solvents.

- Directed ortho-bromination via Lewis acid-mediated regioselective substitution.

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Electrophilic Br₂ | DCM, 0°C, 2h | ~65 | Competing para-bromination |

| AlBr₃-mediated | Toluene, reflux, 4h | ~70 | Solvent toxicity |

| CuBr exchange | DMF, 120°C, 6h | ~55 | Longer reaction time |

Q. How can researchers purify this compound effectively?

Methodological Answer: Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For high-purity requirements (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Evidence from analogous bromo-fluorophenols suggests that recrystallization yields ~85% purity, while HPLC achieves >99% .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm for H-4 and H-5), methoxy singlet (δ ~3.9 ppm), and hydroxyl proton (δ ~5.5 ppm, broad).

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 234.972 (C₇H₅BrFO₂).

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer: Discrepancies in aromatic proton assignments often arise due to solvent effects or substituent electronic interactions. Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, H-4 (ortho to Br) shows strong coupling with H-5 (meta to F), while H-5 exhibits splitting from the fluorine atom (³J coupling ~8 Hz). X-ray crystallography (see Q5) provides definitive confirmation .

Q. What strategies enable crystal structure determination of this compound?

Methodological Answer: Single crystals can be grown via slow evaporation of a saturated acetone solution. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via Olex2 interface) resolves positional disorder of the methoxy group. Key parameters:

Q. How is this compound utilized in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a handle for Suzuki-Miyaura coupling with arylboronic acids. For example, coupling with 3-pyridylboronic acid in the presence of Pd(PPh₃)₄/K₂CO₃ in dioxane/water (3:1) at 80°C yields biaryl derivatives for pharmaceutical intermediates. Yields range from 60–80% depending on steric hindrance .

Q. What are the stability profiles of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : TGA shows decomposition onset at ~200°C.

- Photostability : UV-Vis exposure (254 nm) induces gradual dehalogenation; store in amber vials.

- Hydrolytic Stability : Stable in neutral pH but degrades in acidic/basic conditions (e.g., t₁/₂ = 2h at pH 1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer: Variations arise from impurities in starting materials or solvent choice. For reproducibility:

- Use anhydrous DCM and freshly distilled bromine.

- Monitor reaction progress via TLC (hexane:EtOAc = 4:1).

- Validate purity with melting point analysis (reported mp = 92–94°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。